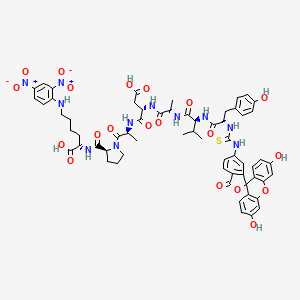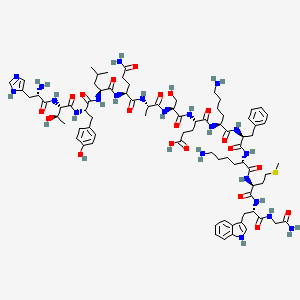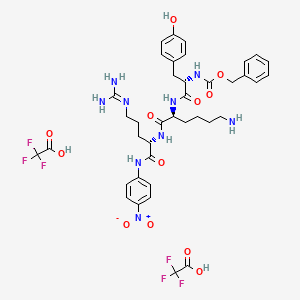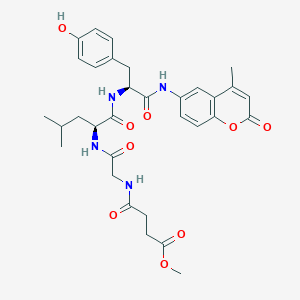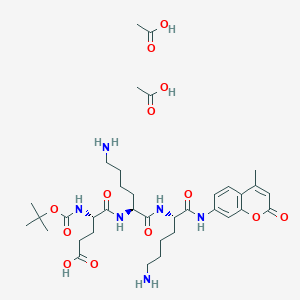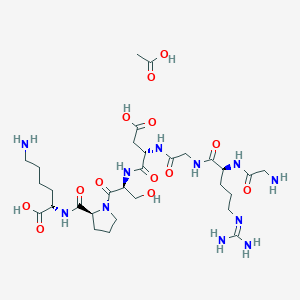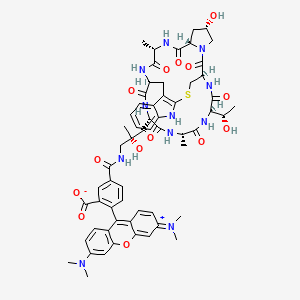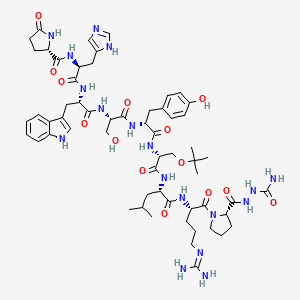
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, also known as gonadotropin-releasing hormone (GnRH), is a peptide hormone that is synthesized and secreted by the hypothalamus. It is involved in the regulation of the reproductive system, playing a crucial role in the development and maturation of reproductive organs. GnRH is composed of ten amino acids, and the (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH form has been found to be particularly effective in controlling the reproductive system.
Scientific Research Applications
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH has many applications in scientific research. It has been used to study the role of GnRH in the regulation of the reproductive system, as well as its effects on other physiological processes such as metabolism, growth, and development. It has also been used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. In addition, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH has been used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization.
Mechanism of Action
GnRH is released from the hypothalamus and binds to receptors in the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). LH and FSH are hormones that are involved in the regulation of the reproductive system. LH stimulates the production of testosterone, while FSH stimulates the production and maturation of sperm.
Biochemical and Physiological Effects
GnRH has many biochemical and physiological effects. It stimulates the production of LH and FSH, which in turn stimulates the production of testosterone and the maturation of sperm. GnRH also stimulates the production of other hormones, such as progesterone and estradiol, which are involved in the regulation of the menstrual cycle. In addition, GnRH has been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in laboratory experiments has several advantages. It is a stable peptide and can be easily synthesized and purified. In addition, it is a potent agonist of the GnRH receptor, making it an ideal tool for studying the effects of GnRH. However, there are some limitations to using (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in laboratory experiments. For example, it is expensive and has a short half-life, making it difficult to maintain in long-term experiments.
Future Directions
There are several potential future directions for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. One potential direction is to further investigate its role in the regulation of the reproductive system, as well as its effects on other physiological processes. Additionally, it could be used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization. Furthermore, it could be used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. Finally, it could be used to develop new drugs to treat reproductive disorders.
Synthesis Methods
The synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH involves a series of steps. First, the peptide is synthesized using a solid-phase peptide synthesis (SPPS) technique. This technique involves the formation of a peptide bond between the two amino acids, followed by the addition of a protecting group to the amino acid side chain. The peptide is then cleaved from the solid support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, the peptide is cleaved from the protecting group and the (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is obtained.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




